![molecular formula C22H22N8O2 B12380046 n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide CAS No. 21696-12-8](/img/structure/B12380046.png)
n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitubercular agent-37 is a compound designed to combat Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Tuberculosis remains a significant global health challenge, particularly due to the emergence of drug-resistant strains. Antitubercular agent-37 is part of ongoing efforts to develop more effective treatments for this disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antitubercular agent-37 typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the use of heterocyclic hydrazone derivatives, which are synthesized through the Japp-Klingemann coupling reaction. This reaction involves the condensation of an aryl diazonium salt with a β-keto ester in the presence of a base .
Industrial Production Methods
Industrial production of Antitubercular agent-37 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Antitubercular agent-37 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The primary application of n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide is as an antitubercular agent . It exhibits significant inhibitory effects on Mycobacterium tuberculosis by targeting the synthesis of mycolic acids, which are vital components of the bacterial cell wall. This mechanism leads to bacterial cell death and is particularly effective against drug-resistant strains of tuberculosis .
Research has demonstrated the efficacy of this compound in various experimental settings:
- In Vitro Studies : Laboratory tests have shown that this compound effectively inhibits the growth of Mycobacterium tuberculosis at minimal inhibitory concentrations (MIC) as low as 0.16 μg/mL .
- Docking Studies : Computational studies indicate strong binding affinity to target enzymes involved in mycolic acid synthesis, supporting its potential as a lead compound for drug development against tuberculosis .
- Therapeutic Potential : Ongoing research aims to explore its effectiveness in combination therapies with other antitubercular agents to enhance treatment outcomes for patients with drug-resistant tuberculosis.
Mechanism of Action
The mechanism of action of Antitubercular agent-37 involves inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to cell death . The compound targets enzymes involved in mycolic acid synthesis, such as polyketide synthase 13 (Pks 13) .
Comparison with Similar Compounds
Similar Compounds
Isoniazid: A first-line antitubercular drug that also inhibits mycolic acid synthesis.
Rifampicin: Another first-line drug that inhibits bacterial RNA synthesis.
Ethambutol: Inhibits the synthesis of the mycobacterial cell wall by targeting arabinosyltransferases.
Uniqueness
Antitubercular agent-37 is unique in its specific targeting of Pks 13, which is not a common target for other antitubercular drugs. This specificity may reduce the likelihood of cross-resistance with other drugs and provide a new avenue for treating drug-resistant tuberculosis .
Biological Activity
n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide, also known as Antitubercular agent-37, is a synthetic compound primarily developed for its antitubercular properties against Mycobacterium tuberculosis. Its molecular formula is C22H22N8O2, and it has a molecular weight of approximately 430.46 g/mol. This compound's unique structure features two 4-(diaminomethylidene)amino phenyl groups linked to a benzene-1,4-dicarboxamide backbone.
The biological activity of this compound is largely attributed to its ability to inhibit the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall. By disrupting the integrity of the cell wall, Antitubercular agent-37 leads to cell death, making it particularly effective against drug-resistant strains of tuberculosis.
Biological Activity and Efficacy
Research indicates that Antitubercular agent-37 exhibits significant antimycobacterial activity with a minimum inhibitory concentration (MIC) of 0.16 μg/mL . This potency highlights its potential as a valuable therapeutic agent in the fight against tuberculosis.
Comparative Analysis with Other Antitubercular Agents
Compound Name | Molecular Formula | Mechanism of Action | Unique Aspects |
---|---|---|---|
Isoniazid | C6H6N4O | Inhibits mycolic acid synthesis | First-line treatment for TB |
Rifampicin | C43H58N4O12 | Inhibits bacterial RNA synthesis | Broad-spectrum antibacterial activity |
Ethambutol | C10H14N2O5 | Targets arabinosyltransferases in cell wall synthesis | Used in combination therapy |
Antitubercular agent-37 | C22H22N8O2 | Inhibits mycolic acid synthesis via Pks 13 targeting | Potentially effective against drug-resistant strains |
Case Studies and Research Findings
Several studies have focused on the biological activity of Antitubercular agent-37:
- Study on Mycobacterial Growth Inhibition : A study demonstrated that Antitubercular agent-37 effectively inhibited the growth of various Mycobacterium tuberculosis strains, including those resistant to conventional treatments. The compound's binding affinity to enzymes involved in mycolic acid synthesis was highlighted as a key factor in its efficacy .
- Structural Activity Relationship (SAR) : Research has explored the structural modifications of similar compounds to enhance their biological activity. The unique diaminomethylidene functionality in Antitubercular agent-37 was found to play a crucial role in its interaction with target enzymes, suggesting avenues for further development .
- Potential for Combination Therapy : Given its mechanism of action and potency, there is ongoing research into using Antitubercular agent-37 in combination with other antitubercular drugs to improve treatment outcomes for patients with multi-drug resistant tuberculosis .
Properties
CAS No. |
21696-12-8 |
---|---|
Molecular Formula |
C22H22N8O2 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-N,4-N-bis[4-(diaminomethylideneamino)phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C22H22N8O2/c23-21(24)29-17-9-5-15(6-10-17)27-19(31)13-1-2-14(4-3-13)20(32)28-16-7-11-18(12-8-16)30-22(25)26/h1-12H,(H,27,31)(H,28,32)(H4,23,24,29)(H4,25,26,30) |
InChI Key |
YZUBZTSXZYJCGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N=C(N)N)C(=O)NC3=CC=C(C=C3)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.